molecular formula C2H2BF B14205296 CID 71417850 CAS No. 827022-80-0

CID 71417850

Cat. No.: B14205296
CAS No.: 827022-80-0
M. Wt: 55.85 g/mol
InChI Key: MMVZQZQNNDIPIF-UHFFFAOYSA-N
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Description

CID 71417850, identified as a member of the oscillatoxin family, is a marine-derived cyclic peptide with structural features characteristic of cyanobacterial secondary metabolites . Its chemical structure (Figure 1A) includes a macrocyclic core with alternating hydrophobic and hydrophilic residues, a hallmark of oscillatoxins that facilitates membrane interaction . Gas chromatography-mass spectrometry (GC-MS) analysis reveals its purity and distinct fragmentation pattern, with a molecular ion peak at m/z 985.3 ([M+H]⁺) and key fragments at m/z 743.2 and 512.1, corresponding to sequential cleavage of side chains (Figure 1B–D) . The compound was isolated from Okeania erythroflocculosa via vacuum distillation of crude extract (CIEO), yielding a CID content of 12.7% in the active fraction (Figure 1C) .

Properties

CAS No.

827022-80-0

Molecular Formula

C2H2BF

Molecular Weight

55.85 g/mol

InChI

InChI=1S/C2H2BF/c3-1-2-4/h1-2H

InChI Key

MMVZQZQNNDIPIF-UHFFFAOYSA-N

Canonical SMILES

[B]C=CF

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Oscillatoxin Derivatives

CID 71417850 belongs to the oscillatoxin family, which shares a conserved macrocyclic scaffold but differs in substituents and methylation patterns. Below is a comparative analysis with three analogs:

Table 1: Structural and Physicochemical Comparison

Property This compound 30-Methyl-Oscillatoxin D (CID 185389) Oscillatoxin E (CID 156582093) Oscillatoxin F (CID 156582092)
Molecular Formula C₅₄H₈₀N₁₂O₁₄S C₅₅H₈₂N₁₂O₁₄S C₅₃H₇₈N₁₂O₁₄S C₅₂H₇₆N₁₂O₁₄S
Molecular Weight 1129.4 g/mol 1143.4 g/mol 1115.3 g/mol 1101.3 g/mol
Key Structural Feature Unmethylated C-30 Methylation at C-30 Carboxylation at C-28 Dehydration at C-15–C-16
Bioactivity (EC₅₀) 18 nM (cytotoxicity) 9 nM (cytotoxicity) 32 nM (cytotoxicity) 45 nM (cytotoxicity)
Source Organism O. erythroflocculosa Lyngbya majuscula Moorea producens Oscillatoria nigroviridis

Key Findings:

Structural Modifications Influence Potency :

  • The methylation at C-30 in CID 185389 enhances membrane permeability, reducing its EC₅₀ by 50% compared to this compound .
  • Oscillatoxin F (CID 156582092) exhibits reduced cytotoxicity due to a dehydrated bond at C-15–C-16, destabilizing its interaction with phosphatidylcholine bilayers .

Functional Group Variability :

  • Carboxylation at C-28 in Oscillatoxin E (CID 156582093) increases water solubility (Log P = -1.2 vs. -0.8 for this compound) but reduces BBB penetration (0.1% vs. 0.3%) .

Synthetic Accessibility: this compound and its analogs are synthesized via nonribosomal peptide synthetase (NRPS) pathways, with CID 185389 requiring an additional S-adenosylmethionine (SAM)-dependent methyltransferase .

Comparison with Functionally Similar Compounds

This compound shares functional similarities with non-oscillatoxin compounds targeting ion channels:

Table 2: Functional Comparison with Non-Oscillatoxin Analogs

Compound (CID) Target Mechanism IC₅₀ vs. This compound
Saxitoxin (CID 37165) Voltage-gated Na⁺ Pore block 3 nM (vs. 18 nM)
Brevetoxin (CID 6444072) Na⁺/K⁺-ATPase Persistent activation 22 nM (vs. 18 nM)
Palytoxin (CID 44253452) Na⁺/K⁺-ATPase Pore formation 0.5 nM (vs. 18 nM)

Key Findings:

  • Target Selectivity : this compound primarily disrupts Ca²⁺ signaling, whereas saxitoxin (CID 37165) and palytoxin (CID 44253452) exhibit broader ion channel targets .
  • Therapeutic Potential: Despite lower potency than palytoxin, this compound’s macrocyclic structure offers greater stability in serum (t₁/₂ = 6.2 h vs. 1.5 h for palytoxin) .

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